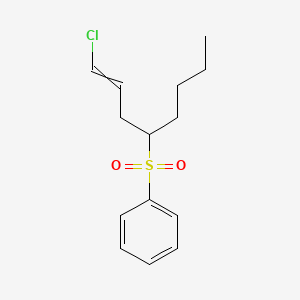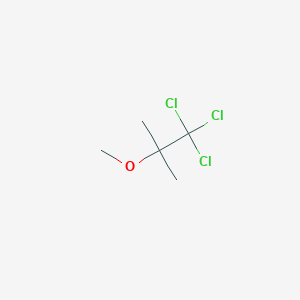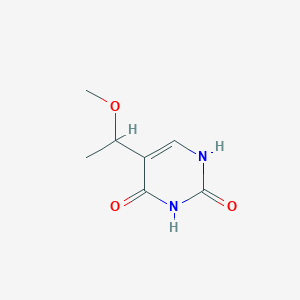![molecular formula C14H24OSi2 B14528079 1-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]silolane CAS No. 62336-38-3](/img/structure/B14528079.png)
1-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]silolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]silolane is an organosilicon compound characterized by the presence of a silolane ring substituted with a phenyl group, a methyl group, and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]silolane can be synthesized through several methods, including:
Hydrosilylation: This involves the addition of a silane to an unsaturated substrate, typically catalyzed by transition metals such as platinum or rhodium.
Grignard Reaction: The reaction of phenylmagnesium bromide with a suitable silicon-containing electrophile can yield the desired compound.
Direct Silylation: This method involves the direct introduction of the trimethylsilyloxy group to a preformed
Properties
CAS No. |
62336-38-3 |
|---|---|
Molecular Formula |
C14H24OSi2 |
Molecular Weight |
264.51 g/mol |
IUPAC Name |
trimethyl-(1-methyl-1-phenylsilolan-3-yl)oxysilane |
InChI |
InChI=1S/C14H24OSi2/c1-16(2,3)15-13-10-11-17(4,12-13)14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
InChI Key |
JLSUEGNVEJUACC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC(C1)O[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Hydroxy-12-methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14528033.png)

![2-Ethoxy-2H-2lambda~5~-naphtho[2,3-d][1,3,2]dioxaphosphol-2-one](/img/structure/B14528056.png)






![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonyl}glycine](/img/structure/B14528076.png)

